molecular formula C12H16N2O2 B1518037 4-amino-N-(oxan-4-yl)benzamide CAS No. 1155632-18-0

4-amino-N-(oxan-4-yl)benzamide

Cat. No. B1518037
CAS RN: 1155632-18-0
M. Wt: 220.27 g/mol
InChI Key: NZWVECKCACDQSL-UHFFFAOYSA-N
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Description

“4-amino-N-(oxan-4-yl)benzamide” is a compound that belongs to the class of benzamides. It has a molecular weight of 220.27 g/mol .


Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is reported to be green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O2/c13-10-3-1-9 (2-4-10)12 (15)14-11-5-7-16-8-6-11/h1-4,11H,5-8,13H2, (H,14,15) . This code provides a specific representation of the molecule’s structure.

It should be stored at room temperature .

Scientific Research Applications

  • Synthesis of Benzamide Derivatives : A study by Saeed et al. (2015) described the synthesis of different substituted benzamides using 4-aminophenazone. These compounds demonstrated potential biological applications and were screened for their activity against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases. The research highlights the interest in these compounds for further applications in medicinal chemistry, particularly in targeting nucleotide protein interactions (Saeed et al., 2015).

  • Amino Sugars and Mimetics Synthesis : Research by Pfrengle and Reissig (2010) focused on synthesizing amino sugars and carbohydrate mimetics using 1,2-oxazines as key intermediates. This includes the development of new dideoxyamino carbohydrate derivatives and sialic acid analogues. The study demonstrates the utility of alkoxyallenes for carbohydrate derivative chain elongation, highlighting potential future applications as anti-inflammatory agents (Pfrengle & Reissig, 2010).

  • Oxidative Coupling in Benzamides : Aihara et al. (2014) explored the Ni(II)-catalyzed oxidative coupling between C(sp(2))-H and C(sp(3))-H bonds in benzamides. The method demonstrated broad scope and high functional group compatibility, using toluene derivatives in an unreactive solvent. This study opens avenues for further exploration in the field of organic synthesis and medicinal chemistry (Aihara et al., 2014).

  • Synthesis of α-Ketoamide Derivatives : El‐Faham et al. (2013) tested OxymaPure as an additive in the synthesis of α-ketoamide derivatives, including 4-amino-N-(oxan-4-yl)benzamide. The study found OxymaPure to be superior in terms of purity and yield compared to other methods. This research contributes significantly to the field of organic chemistry and drug development (El‐Faham et al., 2013).

  • Heterocyclic Scaffold Synthesis : Saeed et al. (2020) developed a method for synthesizing 1,3-oxathiol-2-ylidene benzamides, a class of heterocycles, showing potential in inhibiting alkaline phosphatases and cervical cancer cell lines. This research contributes to understanding the structural activity relationships and potential medicinal applications of these compounds (Saeed et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Mechanism of Action

In a related study, it was found that the replacement of the glutamic acid part of Pemetrexed with simple primary, secondary, and aryl amines has significantly enhanced the antiviral activity . This suggests that “4-amino-N-(oxan-4-yl)benzamide” might have potential antiviral properties, but more research is needed to confirm this and to understand its exact mechanism of action.

properties

IUPAC Name

4-amino-N-(oxan-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-1-9(2-4-10)12(15)14-11-5-7-16-8-6-11/h1-4,11H,5-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWVECKCACDQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1.1441 g (4.5 mmole) of 4-amino-benzoic acid benzotriazol-1-yl ester and 8 mL of dry dimethylformamide was added 0.6575 g (6.5 mmole) of 4-amino-pyran followed by 0.4554 g (0.45 mmole) of triethylamine. The mixture stirred at room temperature for 90 minutes. Volatiles were removed under reduced pressure and the residue taken up in ethyl acetate, and the organic layer washed once with 100 mL of 0.5 M sodium carbonate, twice with 75 mL water, and then 75 mL brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 0.5378 g 4-amino-N-(tetrahydro-pyran-4-yl)-benzamide, which was used without further purification.
Name
4-amino-benzoic acid benzotriazol-1-yl ester
Quantity
1.1441 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.6575 g
Type
reactant
Reaction Step Two
Quantity
0.4554 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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